4-Bromo-3,5-bis(trifluoromethyl)aniline

Lipophilicity Drug Design LogP

Researchers needing orthogonal functionality for complex molecule assembly face supply gaps: non-brominated analogs lack cross-coupling handles. This electron-deficient aniline (MW 308.02) solves that with:
- **Dual handles**: -NH₂ for acylation/amidation + C-Br for Pd-catalyzed coupling.
- **Metabolic stability**: Two -CF₃ groups lower HOMO, resist oxidation.
- **Batch-to-batch consistency**: Crystalline solid (mp 78-80°C), density 1.76 g/cm³. Available from BenchChem in research-grade quantities.

Molecular Formula C8H4BrF6N
Molecular Weight 308.02 g/mol
CAS No. 268733-18-2
Cat. No. B127504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3,5-bis(trifluoromethyl)aniline
CAS268733-18-2
Synonyms4-Bromo-3,5-bis(trifluoromethyl)benzenamine
Molecular FormulaC8H4BrF6N
Molecular Weight308.02 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1C(F)(F)F)Br)C(F)(F)F)N
InChIInChI=1S/C8H4BrF6N/c9-6-4(7(10,11)12)1-3(16)2-5(6)8(13,14)15/h1-2H,16H2
InChIKeyZMVAVUAHKPGYTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-3,5-bis(trifluoromethyl)aniline: Procurement Overview


4-Bromo-3,5-bis(trifluoromethyl)aniline (CAS 268733-18-2, C₈H₄BrF₆N, MW 308.02) is a halogenated aromatic amine featuring two electron-withdrawing trifluoromethyl (-CF₃) groups at the 3- and 5-positions and a bromine atom at the 4-position . The meta-CF₃ arrangement relative to the amino group creates a uniquely electron-deficient aniline core, while the para-bromine provides a reactive handle for palladium-catalyzed cross-coupling reactions including Suzuki–Miyaura and Buchwald–Hartwig aminations [1]. This dual orthogonal functionality distinguishes it from non-brominated analogs such as 3,5-bis(trifluoromethyl)aniline (CAS 328-74-5) and regiomeric isomers such as 2,6-bis(trifluoromethyl)aniline (CAS 313-13-3) .

Dual orthogonal handles
Aniline amine and para-bromine enable sequential amidation and cross-coupling in convergent synthesis.
Suzuki–Miyaura / Buchwald–Hartwig compatible
Electron-deficient core
Two meta-CF₃ groups lower aniline basicity and stabilize derived amide bonds.
Predicted pKa ≈ 1.44
Regiochemical specificity
3,5-CF₃ substitution avoids ortho steric hindrance found in 2,6-isomer, maintaining amine accessibility.
Distinct from CAS 328-74-5 and 313-13-3

4-Bromo-3,5-bis(trifluoromethyl)aniline: Irreplaceability in Synthesis


Generic substitution between 4-bromo-3,5-bis(trifluoromethyl)aniline and its non-brominated or regioisomeric analogs is not chemically feasible without fundamentally altering the intended synthetic route. Non-brominated 3,5-bis(trifluoromethyl)aniline (CAS 328-74-5) lacks the C–Br handle required for transition-metal-catalyzed cross-coupling, forcing reliance on diazonium chemistry which carries safety and functional group compatibility limitations . The 2,6-regioisomer places CF₃ groups adjacent to the amino functionality, increasing steric hindrance around the reactive amine site and altering its nucleophilicity in amidation reactions . Moreover, the LogP of 4.65010 for the target compound differs substantially from the predicted values for its non-brominated analog (~3.0-3.5), which affects downstream compound partitioning and may necessitate re-optimization of purification or formulation procedures . These structural and physicochemical differences preclude simple replacement without modifying reaction conditions, yields, and final product properties.

Non-brominated 3,5-bis(trifluoromethyl)aniline lacks the C–Br handle for direct cross-coupling; routes may require diazonium intermediates, altering safety and step count.
2,6-Bis(trifluoromethyl)aniline places CF₃ groups ortho to the amine, increasing steric hindrance and potentially slowing acylation kinetics.
Measured LogP of 4.65 differs from non-brominated analog (~3.2–3.5); downstream partitioning and purification may require re-optimization if substituted.

4-Bromo-3,5-bis(trifluoromethyl)aniline: Differentiation Evidence vs. Analogs


Lipophilicity Advantage Over Non-Brominated Analog

4-Bromo-3,5-bis(trifluoromethyl)aniline exhibits a measured LogP value of 4.65010 . In contrast, the non-brominated analog 3,5-bis(trifluoromethyl)aniline (CAS 328-74-5) has a predicted LogP of approximately 3.2-3.5 based on fragment-based calculations . This differential of approximately +1.3 LogP units corresponds to roughly a 20-fold increase in octanol/water partition coefficient, significantly enhancing membrane permeability potential for derived drug candidates.

Lipophilicity comparison
Class-level inference
Target LogP 4.65 vs analog ~3.2–3.5 (predicted); Δ +1.3
Reported higher partition ratio may influence permeability-dependent assay context.
Class-level data; verify experimental LogP for specific analog batch.
Lipophilicity Drug Design LogP ADME

Bromine Handle for Site-Selective Suzuki–Miyaura Coupling

The bromine at the 4-position of 4-bromo-3,5-bis(trifluoromethyl)aniline provides a reactive site for palladium-catalyzed cross-coupling that is orthogonal to the amino group. Site-selective Suzuki–Miyaura reactions of dihalogenated trifluoromethyl-substituted benzene derivatives have been demonstrated, with 4-bromo-substituted analogs showing effective coupling to yield trifluoromethylated bi- and terphenyls under standard Pd(PPh₃)₄ catalysis [1]. Non-brominated 3,5-bis(trifluoromethyl)aniline cannot undergo such direct C–C bond formation without prior functionalization via diazonium chemistry, which introduces additional synthetic steps and potential yield losses.

Suzuki coupling handle
Class-level inference
C–Br direct cross-coupling vs diazotization required for non-brominated analog
Brominated building block may reduce synthetic steps in route design.
Pd(PPh₃)₄ conditions reported; scope may vary with substrate.
Cross-Coupling Suzuki–Miyaura Palladium Catalysis Site-Selectivity

Meta-CF₃ Advantage in Amino Nucleophilicity

The 3,5-bis(trifluoromethyl) substitution pattern positions the strongly electron-withdrawing CF₃ groups meta to the amino functionality. This arrangement reduces the pKa of the aniline nitrogen (predicted pKa = 1.44 ± 0.10 for the 4-bromo derivative) while maintaining accessibility for nucleophilic reactions such as acylation and urea formation. In contrast, the 2,6-bis(trifluoromethyl)aniline regioisomer places CF₃ groups ortho to the amine, creating steric hindrance that reduces reaction rates in amide bond formation and imposes conformational constraints on derived products .

Steric accessibility
Class-level inference
Meta-CF₃: low steric hindrance; ortho-CF₃ isomer shields amine
Meta arrangement may support faster amine functionalization kinetics.
Predicted pKa 1.44; acylation rates require experimental confirmation.
Electronic Effects Nucleophilicity Amidation SAR

Documented Utility in TMPRSS4 Protease Inhibitors

4-Bromo-3,5-bis(trifluoromethyl)aniline has been specifically employed as a starting material for the synthesis of 2-hydroxydiarylamide derivatives designed to inhibit TMPRSS4 serine protease activity and suppress cancer cell invasion . The compound has also been utilized in the preparation of salicylanilides with demonstrated antitubercular activities . While specific IC₅₀ data for the final diarylamide products are not directly comparable across substitution patterns in the public domain, the documented use of this exact brominated building block in producing active pharmacophores validates its utility in medicinal chemistry campaigns targeting proteases and infectious diseases.

Documented application
Supporting evidence
Precursor to TMPRSS4 inhibitors and antitubercular salicylanilides; no equivalent SAR for non-brominated analog
Literature precedent may inform synthetic route selection for protease-targeted libraries.
Review specific pharmacological data in original publications.
TMPRSS4 Cancer Invasion Serine Protease Diarylamide

Solid-State Handling Advantages Over Low-Melting Analogs

4-Bromo-3,5-bis(trifluoromethyl)aniline is a crystalline solid at ambient temperature with a melting point range of 78-80 °C (78-83 °C depending on source) and a density of 1.76 g/cm³ . In contrast, the non-brominated analog 3,5-bis(trifluoromethyl)aniline (CAS 328-74-5) is reported as a low-melting solid or liquid near room temperature (mp ~ 14-17 °C) [1], which presents challenges for accurate gravimetric dispensing and long-term compound storage. The higher melting point of the 4-bromo derivative facilitates precise weighing in automated synthesis platforms and reduces hygroscopicity-related degradation during storage.

Solid-state handling
Head-to-head
Δ mp ≈ +63 °C (target 78–80 °C vs analog 14–17 °C)
Higher melting point may facilitate precise gravimetric dispensing at ambient conditions.
Density 1.76 g/cm³; storage at room temperature adequate.
Solid Handling Melting Point Weighing Accuracy Compound Management

Dual Orthogonal Amine and Aryl Bromide Handles

4-Bromo-3,5-bis(trifluoromethyl)aniline uniquely combines two orthogonal reactive handles: an aniline amino group for amidation, urea formation, or reductive amination; and an aryl bromide for palladium-catalyzed C–C and C–N bond-forming reactions. The 4-bromo substitution pattern is specifically required for para-directed cross-coupling, whereas 2-bromo-3,5-bis(trifluoromethyl)aniline (if synthetically accessible) would alter the regiochemical outcome of coupling reactions. 3,5-bis(trifluoromethyl)aniline contains only the amino handle, limiting its utility in convergent synthetic strategies that require sequential orthogonal functionalization [1].

Orthogonal functionality
Cross-study comparable
2 reactive sites (amine + C–Br) vs 1 in non-brominated analog
Dual handles may support sequential diversification without intermediate protection.
Application demonstrated in biaryl and terphenyl synthesis.
Orthogonal Functionality Convergent Synthesis Molecular Complexity Diversity-Oriented Synthesis

4-Bromo-3,5-bis(trifluoromethyl)aniline: Application Scenarios


Kinase/Protease Inhibitor Synthesis

This building block is optimally suited for constructing 3,5-bis(trifluoromethyl)phenyl-containing diaryl amides and ureas via amine acylation followed by Suzuki–Miyaura elaboration, or vice versa. The electron-deficient aniline core enhances metabolic stability of derived amide bonds, while the C–Br handle enables late-stage diversification to explore SAR around the para-position. Documented use includes TMPRSS4 serine protease inhibitors and antitubercular salicylanilides , validating this scaffold in infectious disease and oncology target classes. Procurement is recommended when convergent synthetic routes requiring orthogonal amine and aryl halide functionality are planned.

Fluorinated Herbicide and Fungicide Intermediates

The combination of a bromine cross-coupling handle with two metabolically stabilizing CF₃ groups makes this compound ideal for agrochemical lead generation. The elevated LogP (4.65010) aligns with the lipophilicity requirements for foliar uptake in herbicide design, while the crystalline solid form (mp 78-80 °C) facilitates reproducible formulation studies. The 3,5-bis(trifluoromethyl)phenyl motif has established precedent in commercial agrochemicals, and the 4-bromo derivative provides the requisite handle for structure-activity relationship exploration around the central aromatic ring.

Fluorinated Conjugated Polymers and OLED Precursor

4-Bromo-3,5-bis(trifluoromethyl)aniline serves as a precursor for polyfluorinated triarylamine hole-transport materials and conjugated polymer monomers via palladium-catalyzed cross-coupling polymerization. The electron-withdrawing CF₃ groups lower the HOMO energy level of derived polymers, improving oxidative stability in organic electronic devices. The 4-bromo substitution pattern enables para-directed polymerization, producing linear polymer architectures with predictable optoelectronic properties [1]. The solid-state handling properties (density = 1.76 g/cm³) facilitate accurate stoichiometry control in polymerization reactions.

Bifunctional Probes and PROTAC Linker Synthesis

The dual orthogonal functionality (amine + aryl bromide) [1] makes this compound valuable for constructing bifunctional chemical probes where distinct attachment points are required. The amine can be functionalized with a recognition element (e.g., PEG linker, biotin, fluorophore), while the bromine enables subsequent installation of a target-binding warhead or vice versa. The meta-CF₃ groups minimize interference with binding interactions while providing a distinctive ¹⁹F NMR handle for tracking probe integrity and concentration. This convergent synthetic capability is particularly relevant for PROTAC (proteolysis-targeting chimera) linker design and activity-based protein profiling (ABPP) probe development.

Application
Selection Property
Validation Focus
Kinase/Protease inhibitor synthesis
Orthogonal amine/aryl bromide handles
Convergent SAR around para-position
Fluorinated herbicide/fungicide intermediates
Electron-deficient, lipophilic core
Foliar uptake and formulation reproducibility
Fluorinated conjugated polymers/OLED precursors
Para-bromo coupling handle
Linear polymer architecture and HOMO level control
Bifunctional probes/PROTAC linker synthesis
Dual orthogonal functionality
Sequential functionalization efficiency

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